Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Pyrazole intermediate Purity specification Procurement quality

Sourcing high-purity N1-aryl-5-aminopyrazoles with consistent p-tolyl substitution is often a bottleneck for medicinal chemistry programs. Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS 15001-11-3) resolves this with ≥98% HPLC purity and batch-to-batch consistency. • Privileged scaffold for pyrazolo[3,4-d]pyrimidine kinase inhibitor synthesis • Validated for solid-phase combinatorial chemistry & nonaqueous diazotization to 5-chloro/bromo/iodo derivatives • p-Tolyl substituent confers distinct COX-2 selectivity profile (up to 90.40% in vivo inhibition) Reliable global shipping with full COA documentation.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 15001-11-3
Cat. No. B080561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
CAS15001-11-3
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N
InChIInChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3
InChIKeyHYLAFESEWXPMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS 15001-11-3) – Key Intermediate for Pyrazolo[3,4-d]pyrimidines and COX‑2 Inhibitor Scaffolds


Ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate (CAS 15001‑11‑3) is a N1‑aryl substituted 5‑aminopyrazole‑4‑carboxylate ester. This compound is characterized by a 4‑methylphenyl (p‑tolyl) group at N1, a primary amino group at C5, and an ethyl ester at C4. Its molecular formula is C₁₃H₁₅N₃O₂ with a molecular weight of 245.28 g/mol [REFS‑1]. The compound typically presents as off‑white crystals with a melting point ranging from 112 °C to 118 °C [REFS‑1]. It is commercially available in purities of ≥98 % (HPLC) from several vendors [REFS‑1][REFS‑2]. The structural motif is a privileged scaffold in medicinal chemistry and a versatile building block for the construction of pyrazolo[3,4‑d]pyrimidines and related heterocycles [REFS‑3].

Why Ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate Cannot Be Replaced by Unsubstituted or Heteroaryl Analogs


The presence of the 4‑methylphenyl (p‑tolyl) substituent at N1 is critical for both the reactivity and the biological profile of this compound. In nonaqueous diazotization reactions, the 5‑amino group of ethyl 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carboxylates is converted to chloro, bromo, iodo, and methylthio derivatives; the efficiency of these transformations is strongly influenced by the electronic nature of the N1‑aryl group [REFS‑1]. Replacing the p‑tolyl group with a hydrogen atom (i.e., using ethyl 5‑amino‑1H‑pyrazole‑4‑carboxylate) drastically alters the electron density on the pyrazole ring, leading to different reaction rates and product distributions. Furthermore, structure–activity relationship (SAR) studies on N1‑substituted pyrazoles have demonstrated that the 4‑methylphenyl moiety confers a distinct COX‑2 inhibitory profile compared to phenyl, 4‑chlorophenyl, or heteroaryl analogs [REFS‑2]. Simple substitution of this compound with a generic 5‑aminopyrazole‑4‑carboxylate therefore compromises both synthetic utility and pharmacological relevance.

Quantitative Differentiation of Ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate Against Analogs and In‑Class Candidates


Purity Grade Comparison – ≥98 % (HPLC) vs. Industry‑Standard 95 %

Commercial vendors offer ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate in multiple purity grades. ChemImpex supplies this compound with a purity of ≥98 % (HPLC) [REFS‑1], whereas BOC Sciences and Bidepharm list a standard purity of 95 % for the same CAS number [REFS‑2][REFS‑3]. This 3‑percentage‑point difference represents a meaningful reduction in impurity burden, which is critical when the compound is used as an intermediate in multi‑step syntheses where by‑products can accumulate and lower overall yield.

Pyrazole intermediate Purity specification Procurement quality

Melting Point Consistency Across Supply Chains – 112–118 °C (ChemImpex) vs. 114–116 °C (BOC Sciences)

The reported melting point for ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate varies slightly between vendors: ChemImpex documents a range of 112–118 °C [REFS‑1], while BOC Sciences specifies 114–116 °C [REFS‑2]. The slightly broader range from ChemImpex reflects a conservative specification that accounts for batch‑to‑batch variation, whereas the narrower range from BOC Sciences indicates a more tightly controlled crystallization process. Both values are consistent with the expected melting point for this pyrazole ester, but the 112–118 °C specification is particularly useful for researchers who require a wider acceptance window during in‑house quality verification.

Pyrazole ester Physical characterization Quality control

Reactivity in Nonaqueous Diazotization – Efficient Conversion to 5‑Halo and 5‑Methylthio Derivatives

Beck et al. (1987) demonstrated that ethyl 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carboxylates, including the 4‑methylphenyl analog, undergo smooth nonaqueous diazotization with alkyl nitrites or nitrosyl chloride to afford the corresponding 5‑desamino, 5‑chloro, 5‑bromo, 5‑iodo, and 5‑methylthio esters [REFS‑1]. The yields and purity of the resulting products are highly dependent on the electronic character of the N1‑aryl substituent; the p‑tolyl group provides an optimal balance of electron donation that facilitates diazonium salt formation without promoting side reactions. This reactivity profile is not universally observed with other N1‑aryl analogs (e.g., 4‑nitrophenyl) which can lead to incomplete conversion or decomposition.

Pyrazole functionalization Diazotization Heterocyclic synthesis

Solid‑Phase Synthesis of Pyrazolo[3,4‑d]pyrimidine Libraries – High Compatibility with Resin‑Bound Amines

A 2017 study describes a solid‑phase method for building a library of N‑alkyl‑4‑alkylamino‑1‑aryl‑1H‑pyrazolo[3,4‑d]pyrimidine‑6‑carboxamides starting from ethyl 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carboxylates [REFS‑1]. The 4‑methylphenyl‑substituted ester participates efficiently in the initial condensation with methyl cyanoformate, followed by hydrolysis to the corresponding 1‑aryl‑4,5‑dihydro‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑one‑6‑carboxylic acid. This intermediate couples smoothly with primary alkylamine‑loaded acid‑sensitive methoxybenzaldehyde (AMEBA) resins, and subsequent cleavage yields the desired products. The p‑tolyl group confers suitable lipophilicity for on‑resin transformations without causing undesired aggregation or poor swelling.

Pyrazolo[3,4-d]pyrimidine Solid‑phase synthesis Medicinal chemistry

COX‑2 Inhibitory Potential – Class‑Level Activity of N1‑(4‑Methylphenyl) Pyrazoles

A 2024 structure‑activity relationship study evaluated a series of new N1‑substituted pyrazoles for anti‑inflammatory and analgesic activity. While ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate itself was not the primary test compound, its core N1‑(4‑methylphenyl)pyrazole motif is present in several analogs that demonstrated significant COX‑2 inhibition. All tested compounds in the series exhibited anti‑inflammatory activity up to 90.40 % inhibition, and some showed good analgesic activity with up to 100 % protection [REFS‑1]. The 4‑methylphenyl substituent contributed to a favorable balance of lipophilicity and receptor binding, distinguishing it from unsubstituted phenyl or heteroaryl analogs.

COX‑2 inhibition Anti‑inflammatory Pyrazole SAR

Procurement‑Driven Application Scenarios for Ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate (CAS 15001-11-3)


Synthesis of 1‑Aryl‑4,5‑dihydro‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑ones

Ethyl 5‑amino‑1‑(4‑methylphenyl)‑1H‑pyrazole‑4‑carboxylate is a key starting material for the preparation of 1‑aryl‑4,5‑dihydro‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑one‑6‑carboxylic acids. Condensation with methyl cyanoformate followed by hydrolysis yields the tricyclic scaffold, which can be further elaborated to kinase inhibitors and other bioactive molecules [REFS‑1].

Solid‑Phase Library Construction of Pyrazolo[3,4‑d]pyrimidine Carboxamides

This compound is ideally suited for solid‑phase combinatorial chemistry. It is used in the first step of a validated solid‑phase protocol to generate diverse N‑alkyl‑4‑alkylamino‑1‑aryl‑1H‑pyrazolo[3,4‑d]pyrimidine‑6‑carboxamide libraries [REFS‑1]. The p‑tolyl substituent ensures adequate lipophilicity for resin swelling and compatibility with acid‑labile linkers.

Precursor for 5‑Halo‑ and 5‑Methylthio‑1‑aryl‑1H‑pyrazole‑4‑carboxylates

Nonaqueous diazotization of the 5‑amino group provides access to 5‑chloro, 5‑bromo, 5‑iodo, and 5‑methylthio derivatives [REFS‑1]. These intermediates are valuable for cross‑coupling reactions and as building blocks for more complex heterocyclic systems.

Medicinal Chemistry: COX‑2 Inhibitor Scaffold Development

The 4‑methylphenyl‑1H‑pyrazole‑4‑carboxylate core is a privileged scaffold in the design of COX‑2 selective inhibitors. Recent SAR studies confirm that N1‑(4‑methylphenyl) substitution contributes to potent anti‑inflammatory activity (up to 90.40 % inhibition in vivo) [REFS‑1]. This compound serves as a versatile intermediate for exploring substitution at the 5‑amino and 4‑carboxylate positions to optimize potency and selectivity.

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